2-((2-Nitrophenyl)amino)ethanol
Description
FT-IR Analysis
Key absorption bands and assignments:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3100 | N–H stretch (amine) |
| 1520 | Asymmetric NO₂ stretch |
| 1345 | Symmetric NO₂ stretch |
| 1050 | C–O stretch (ethanol) |
| 690 | C–H out-of-plane bend (aromatic) |
NMR Spectroscopy
- δ 7.8–7.5 ppm (m, 2H): Aromatic protons ortho and para to nitro group.
- δ 7.3–7.1 ppm (m, 2H): Aromatic protons meta to nitro group.
- δ 4.8 ppm (t, 1H): Hydroxyl proton (–OH).
- δ 3.6 ppm (q, 2H): Methylene protons adjacent to hydroxyl (–CH₂OH).
- δ 3.3 ppm (t, 2H): Methylene protons adjacent to amine (–CH₂NH).
¹³C NMR (DMSO-d₆) :
- δ 148.2 ppm: Nitro-bearing carbon.
- δ 132.1–126.4 ppm: Aromatic carbons.
- δ 59.8 ppm: Methylene carbon adjacent to hydroxyl.
- δ 43.5 ppm: Methylene carbon adjacent to amine.
Properties
IUPAC Name |
2-(2-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUYKNCQNVIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063650 | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-55-0 | |
| Record name | HC Yellow 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((2-nitrophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow no | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68401 | |
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| Record name | HC Yellow no | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-nitrophenyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HC YELLOW NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVT2KMV9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation via Nucleophilic Substitution of o-Chloronitrobenzene with Ethanolamine
One of the most industrially relevant and well-documented methods involves the reaction of o-chloronitrobenzene with ethanolamine under catalytic conditions:
Reaction Overview : o-Chloronitrobenzene reacts with ethanolamine in the presence of a catalyst (sodium fluoride) in an organic solvent mixture (methanol, ethanol, toluene, petroleum ether) under heating to yield 2-((2-nitrophenyl)amino)ethanol.
-
- Temperature: 60–120 °C (preferably 80–110 °C)
- Time: 16–24 hours (preferably 20–24 hours)
- Catalyst: Sodium fluoride (0.1–0.5 mass ratio relative to o-chloronitrobenzene)
- Solvent to o-chloronitrobenzene mass ratio: 1–5
- Ethanolamine to o-chloronitrobenzene mass ratio: 0.8–1
-
- Crystallization of the crude product in mixed solvents such as methanol, ethanol, water, ethylene glycol, normal hexane, or toluene at 50–60 °C.
- Filtration and drying to obtain pure product.
-
- Total yield exceeds 95%
- High purity with residual raw materials below 3% by mass
- Mild production technology with minimal waste generation
-
- Vacuum distillation is used to recover solvents post-reaction at 60–90 °C.
- The process is scalable and suitable for industrial production.
| Parameter | Range / Details |
|---|---|
| Reaction temperature | 60–120 °C (optimal 80–110 °C) |
| Reaction time | 16–24 h (optimal 20–24 h) |
| Catalyst | Sodium fluoride (0.1–0.5 mass ratio) |
| Solvent | Methanol, ethanol, toluene, petroleum ether (1–5 mass ratio) |
| Ethanolamine ratio | 0.8–1 relative to o-chloronitrobenzene |
| Crystallization solvent | Mixed solvents (methanol, ethanol, water, ethylene glycol, hexane, toluene) |
| Crystallization temp | 50–60 °C |
| Yield | ≥95% |
| Purity | High, raw materials <3% |
This method is described in detail in a 2016 patent, emphasizing its practicality and environmental friendliness for industrial synthesis.
Hydroxyethylation Followed by Condensation Using 2-Amino-5-Nitrophenol
An alternative route involves hydroxyethylation of 2-amino-5-nitrophenol followed by condensation with ethyl chloroformate:
Step 1: Hydroxyethylation
- Reactants: 2-Amino-5-nitrophenol, alkali (sodium hydroxide), and ethylene chlorohydrin
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: 100–130 °C, 0.1–1.0 MPa pressure, 3–8 hours
- Outcome: Formation of 2-(3-nitro-6-amino-phenoxy)ethanol with raw material content <1% by HPLC
Step 2: Condensation and Hydrolysis
- Reactants: 2-(3-nitro-6-amino-phenoxy)ethanol, ethyl chloroformate, calcium carbonate catalyst
- Solvent: Glycol dimethyl ether (DME) or similar solvents
- Conditions: 60–100 °C, 0.1–1.0 MPa pressure, 4–9 hours
- Hydrolysis with aqueous sodium hydroxide (20%) at 50–90 °C for 4–7 hours
- Purification: Dilution with water, filtration, washing, and drying to obtain N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine
-
- High yield and purity
- Moderate reaction conditions
- Reduced waste generation
- Suitable for industrial scale-up
| Step | Reactants & Conditions | Outcome & Notes |
|---|---|---|
| Hydroxyethylation | 2-Amino-5-nitrophenol + NaOH + ethylene chlorohydrin in DMF, 100–130 °C, 0.1–1.0 MPa, 3–8 h | 2-(3-nitro-6-amino-phenoxy)ethanol, raw material <1% |
| Condensation & Hydrolysis | 2-(3-nitro-6-amino-phenoxy)ethanol + ethyl chloroformate + CaCO3 in DME, 60–100 °C, 0.1–1.0 MPa, 4–9 h; then NaOH hydrolysis at 50–90 °C, 4–7 h | N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine, high purity |
This method is detailed in a 2015 patent, highlighting its economic and environmental benefits.
Synthetic Routes Involving Nitration and Reduction (Literature Overview)
Another documented approach includes:
- Nitration of aromatic precursors (e.g., 3-fluorophenyl acetic acid) with nitro-sulfuric acid.
- Reduction of nitro groups using borane-tetrahydrofuran complex.
- Ammonolysis and functionalization to introduce the ethanolamine moiety.
While specific to related derivatives like 2-((5-Amino-2-nitrophenyl)amino)ethanol, these routes provide insight into the chemical transformations applicable to the target compound.
- Industrial methods optimize reagent use, minimize hazardous waste, and employ supported reagents/scavengers for purification efficiency.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Catalysts | Solvents | Conditions (Temp, Time) | Yield (%) | Purity | Industrial Suitability | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | o-Chloronitrobenzene + Ethanolamine | Sodium fluoride | Methanol, ethanol, toluene, petroleum ether | 80–110 °C, 20–24 h | ≥95 | High | Yes | Vacuum distillation solvent recovery; mild conditions |
| 2 | 2-Amino-5-nitrophenol + Ethylene chlorohydrin | CaCO3 catalyst | DMF, DME | 100–130 °C (hydroxyethylation), 60–100 °C (condensation) | High | High | Yes | Two-step process; uses hydroxyethylation and condensation |
| 3 | Aromatic precursor nitration + reduction | Borane-THF complex | Nitro-sulfuric acid (nitration) | Various (nitration & reduction) | Moderate | Moderate | Potential | More complex; involves hazardous reagents |
Chemical Reactions Analysis
2-((2-Nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydroxyl group in the aminoethanol moiety can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Chemical Reactions: This compound is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactive amino and hydroxyl groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .
2. Biological Research:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A notable case study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
- Fungicidal Properties: Research indicates that this compound may possess fungicidal properties against phytopathogenic fungi, making it a candidate for agricultural applications.
3. Medicinal Chemistry:
- Pharmaceutical Development: The compound is investigated for its potential use in pharmaceuticals, particularly in developing drugs that target specific biochemical pathways. Its ability to inhibit certain enzymes has been explored in the context of treating diseases such as cancer .
4. Industrial Applications:
- Dyes and Wood Preservatives: this compound is utilized in the production of dyes due to its chromophoric properties. Additionally, its stability and effectiveness make it suitable for use as a wood preservative .
Case Study 1: Antimicrobial Efficacy
A study evaluated various nitroaniline derivatives, including this compound, against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent.
Case Study 2: Genotoxicity Assessment
A genotoxicity assessment revealed mixed results for this compound. While it showed positive results for frameshift mutations in specific strains of Salmonella typhimurium, it did not demonstrate genotoxicity in other assays. This underscores the need for further investigation into its safety profile and potential risks associated with its use .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for various organic compounds | High yield synthesis methods developed |
| Biological Research | Antimicrobial and fungicidal properties | Significant inhibition of bacterial growth |
| Medicinal Chemistry | Potential drug development targeting specific enzymes | Investigated for cancer treatment applications |
| Industrial Use | Production of dyes and wood preservatives | Effective in preserving wood materials |
Mechanism of Action
The mechanism of action of 2-((2-Nitrophenyl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Position of Nitro Group :
- Ortho vs. Para Substitution :
- This compound has a nitro group at the ortho position, which sterically hinders planar molecular conformations. This contrasts with HC Red No. 3 (para-nitro), which exhibits stronger π-π stacking in hair dye applications .
- Para-nitro derivatives (e.g., HC Violet BS) show enhanced solubility due to symmetric charge distribution .
Functional Group Modifications: Hydroxyethylamino vs. Dichlorophenyl:
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol replaces the nitro group with chlorine atoms, increasing lipophilicity and altering crystal packing via Cl···H and π-π interactions . Amino vs. Hydroxyethyl Substituents:
- The absence of an amino group in 2-(2-Nitrophenyl)ethanol reduces its binding affinity to biological targets, limiting its use in drug synthesis compared to the amino-containing analog .
Photochemical Reactivity: this compound and its derivatives (e.g., 2-nitrophenyl ethanol) undergo photolytic cleavage under UV light (365 nm), releasing reactive intermediates like nitrosobenzaldehyde. This property is exploited in photolabile protecting groups for controlled drug release .
Toxicological Profiles: 2-(2-Nitrophenyl)ethanol has documented mutagenic activity in Ames tests (3333 µg/plate), whereas this compound lacks comprehensive toxicity studies, posing regulatory challenges in cosmetics .
Table 2: Physical Properties
Research Findings and Contradictions
- Synthesis Yields: this compound synthesis achieves ~70% yield via reductive amination, whereas 2-(2-Nitrophenyl)ethanol is produced in >85% yield via acetophenone reduction .
- Regulatory Status: HC Yellow No. 2 is approved in the EU but flagged for incomplete safety data, whereas HC Violet BS is fully compliant with SCCS guidelines .
Biological Activity
2-((2-Nitrophenyl)amino)ethanol, also known as 2-nitro-N-(2-hydroxyethyl)aniline, is a compound that has garnered attention due to its diverse biological activities. The molecular formula of this compound is C₈H₁₀N₂O₃, and it has a molecular weight of approximately 182.2 g/mol. This article explores the biological activity of this compound, including its potential mutagenic effects, interaction with biological systems, and applications in various fields.
Chemical Structure and Properties
The structure of this compound features a nitrophenyl group attached to an ethanolamine backbone. The presence of both amino and nitro functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.2 g/mol |
| Appearance | Fine orange powder |
| Functional Groups | Amino (-NH₂), Nitro (-NO₂), Hydroxyl (-OH) |
Mutagenicity and Toxicity
Research indicates that this compound exhibits potential mutagenic effects under specific conditions. In toxicity studies, it has been shown to induce chromosomal aberrations, suggesting a clastogenic potential rather than direct mutagenicity. These effects were particularly noted in assays involving metabolic activation, highlighting the importance of metabolic conditions in evaluating the compound's safety profile.
Key Findings:
- Mutagenic Potential: Induces chromosomal aberrations.
- Clastogenic Effects: Evidence suggests clastogenic rather than direct mutagenic activity.
- Metabolic Activation: Effects are influenced by metabolic conditions.
Interaction with Biological Systems
The compound has demonstrated significant interactions at the cellular level, inducing dose-dependent responses in mutagenicity assays. This suggests that it may interact with various enzymes or receptors, warranting further investigation into its pharmacological effects.
Potential Mechanisms:
- Enzyme Interaction: Possible interactions with metabolic enzymes.
- Receptor Binding: Further studies needed to elucidate receptor interactions.
Applications and Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals and dyes due to its reactive functional groups. It can be synthesized through nucleophilic aromatic substitution reactions involving 2-fluoronitrobenzene and 2-aminoethanol.
Synthesis Overview:
- Starting Materials: 2-fluoronitrobenzene and 2-aminoethanol.
- Reaction Type: Nucleophilic aromatic substitution.
- Yield: High purity products suitable for industrial applications.
Study on Mutagenicity
In a controlled study assessing the mutagenic potential of various nitrophenyl compounds, this compound was evaluated using bacterial mutagenicity assays. Results indicated a significant increase in mutations at higher concentrations, correlating with its dose-dependent response observed in previous studies.
Antimicrobial Properties
Another study explored the antimicrobial properties of derivatives of nitrophenyl compounds, including this compound. While direct evidence for antimicrobial activity was limited, structural similarities with known antimicrobial agents suggest potential applications in developing new therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((2-Nitrophenyl)amino)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-nitroaniline derivatives and ethylene oxide or haloethanol. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of 2-nitroaniline to ethylene oxide) and reaction temperature (60–80°C) to minimize byproducts like dimerization or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- NMR : -NMR should show signals for the ethanol moiety (δ 3.6–3.8 ppm for -CHOH and δ 4.0–4.2 ppm for -NH-). Aromatic protons from the 2-nitrophenyl group appear as a multiplet (δ 7.5–8.3 ppm).
- IR : Stretching vibrations for -OH (~3300 cm), -NH- (~3400 cm), and nitro groups (~1520 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 196.2 (CHNO) .
Advanced Research Questions
Q. How can conflicting data on the environmental hazards of this compound be resolved?
- Methodological Answer : Discrepancies in hazard classification (e.g., EC1272/08 vs. GHS/CLP) arise from limited toxicological studies . To resolve contradictions:
Conduct aquatic toxicity assays (e.g., Daphnia magna acute toxicity) under OECD Test Guideline 202.
Perform read-across analyses using structurally similar compounds (e.g., nitroaromatic ethanol derivatives) to predict biodegradability and bioaccumulation potential .
Q. What experimental strategies are recommended for studying the surfactant properties of this compound in colloidal systems?
- Methodological Answer :
- Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to determine critical micelle concentration (CMC) at 25°C.
- Dynamic Light Scattering (DLS) : Analyze micelle size distribution in aqueous solutions.
- Zeta Potential Analysis : Assess colloidal stability in formulations. Reference nonionic surfactants like HC Yellow No. 2 for comparative studies .
Q. How can mechanistic insights into the catalytic applications of this compound in hydrogen-transfer reactions be obtained?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states for hydrogen transfer using software like Gaussian.
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine or enamine species) during cyclization reactions .
Q. What methodologies are suitable for assessing the toxicological profile of this compound given limited existing data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
